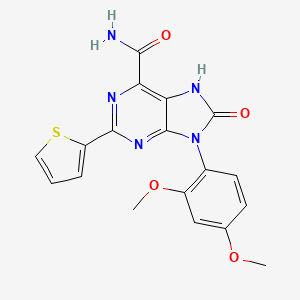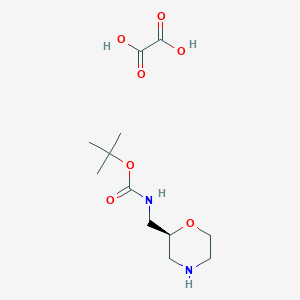
2-(4-Chlorophenyl)-3-methylbutanamide
Descripción general
Descripción
2-(4-Chlorophenyl)-3-methylbutanamide, also known as Clenbuterol, is a synthetic compound that belongs to the class of beta-2 adrenergic agonists. It is widely used in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antifungal Activity
A study demonstrated the antifungal properties of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide against various fungi, including Botrytis cinerea, Gibberella zeae, Dothiorella gregaria, and Colletotrichum gossypii. This highlights its potential use in combating fungal infections in agricultural and possibly medical settings (Xue Si, 2009).
Herbicidal Activity
Another research focused on thiadiazolopyrimidine derivatives containing the chiral S(−)-2-(4-chlorophenyl)-3-methylbutanamide moiety, noting improved herbicidal activities compared to their racemic counterparts. This suggests its application in agriculture for weed control, particularly in enhancing the efficacy of herbicides (L. Duan, Q. Zhao, H. B. Zhang, 2010).
Chemical Synthesis and Structure Analysis
A study explored the base-catalyzed cyclization of N,N-disubstituted 4-hydroxy-2-methylbutanamide, offering a new approach to cyclopropanecarboxamides. This research contributes to the field of organic synthesis, particularly in the production of cyclopropane-based compounds (M. Mekhael, A. Linden, H. Heimgartner, 2011).
Nanoparticle Carrier Systems
Research on solid lipid nanoparticles and polymeric nanocapsules used for the sustained release of agricultural fungicides, such as Carbendazim and Tebuconazole, was conducted. The study underscores the application of 2-(4-chlorophenyl)-3-methylbutanamide derivatives in developing advanced carrier systems for fungicides, improving their efficiency and reducing environmental toxicity (E. Campos et al., 2015).
Crystallography and Molecular Structure
An investigation into the redetermination of loperamide monohydrate's structure, which includes 4-chlorophenyl-4-hydroxypiperidin-1-yl-N,N-dimethyl-2,2-diphenylbutanamide, provided insights into the precise molecular structure of this compound at a lower temperature. This contributes to a deeper understanding of the compound's physical and chemical properties (J. Jasinski et al., 2012).
Pd-Catalyzed Suzuki Cross-Coupling Reaction
A study described the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives through a Pd-catalyzed Suzuki cross-coupling reaction. The investigation into the reactivity and electronic properties of these compounds contributes to the field of organic chemistry and material science (Usman Nazeer et al., 2020).
Synthesis and Anticonvulsant Activity
Research on the synthesis of enaminones containing methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate indicated potential anticonvulsant applications. This finding is significant in the search for new treatments for epilepsy and related disorders (K. Scott et al., 1993).
Antimicrobial Activity
A study synthesized novel compounds with a 2-thioxothiazolidin-4-one derivative and tested their antibacterial and antifungal activities. This research underscores the potential of 2-(4-chlorophenyl)-3-methylbutanamide derivatives in developing new antimicrobial agents (H. B'Bhatt, S. Sharma, 2017).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVCKPXVTOPHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-methylbutanamide | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3010172.png)
![N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B3010175.png)

![2-(adamantan-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B3010178.png)
![3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3010180.png)
![Tert-butyl 4-[4-(4-fluorophenyl)-4-oxobutanoyl]piperazine-1-carboxylate](/img/structure/B3010181.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B3010182.png)
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010184.png)

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3010187.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3010189.png)
![Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B3010190.png)
